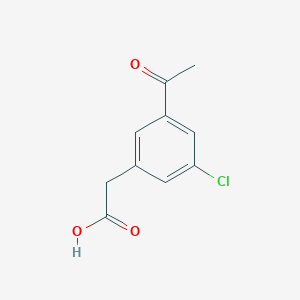
(3-Acetyl-5-chlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular structure that includes an acetyl group, a chlorophenyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroacetophenone and bromoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-chloroacetophenone is reacted with bromoacetic acid under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then acidified to precipitate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-chlorophenyl)acetic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetyl-5-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 2-(3-carboxy-5-chlorophenyl)acetic acid.
Reduction: Formation of 2-(3-hydroxy-5-chlorophenyl)acetic acid.
Substitution: Formation of 2-(3-acetyl-5-aminophenyl)acetic acid or 2-(3-acetyl-5-thiophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(3-Acetyl-5-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(3-Acetyl-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Acetylphenyl)acetic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)acetic acid: Lacks the acetyl group, which may influence its chemical properties and applications.
3-Acetyl-5-chlorobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(3-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-(3-acetyl-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
BDMALLAZFVSKCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


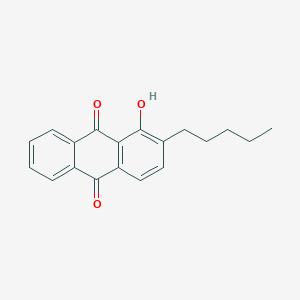
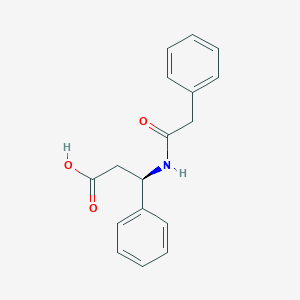
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
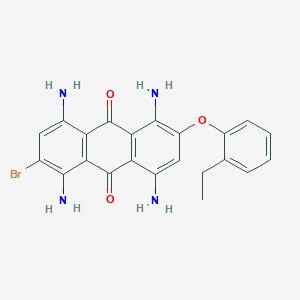

![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
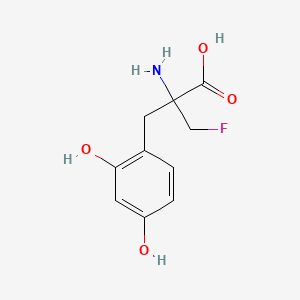
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
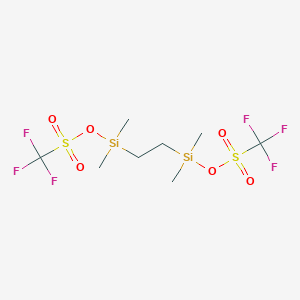
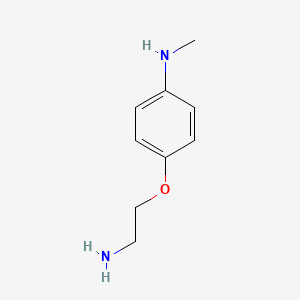
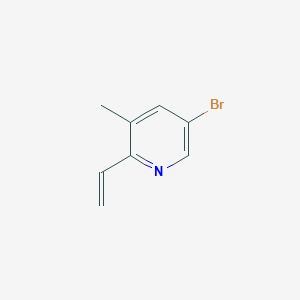
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
